molecular formula C17H22N4O B6430448 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine CAS No. 2197735-48-9

4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine

Cat. No.: B6430448
CAS No.: 2197735-48-9
M. Wt: 298.4 g/mol
InChI Key: VZJDYVCAMJTVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound notable for its unique structure comprising a cyclopentenyl carbonyl group, a heavily hydrogenated pyrrolopyrrole system, and a methylated pyrimidine ring. This intricate compound holds significance in both synthetic organic chemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multi-step processes, beginning with the formation of the cyclopentenyl carbonyl intermediate. This is followed by the construction of the octahydropyrrolopyrrole core through hydrogenation under specific conditions. The final step integrates the pyrimidine ring with a selective methylation reaction. Careful control of reaction parameters such as temperature, pressure, and catalysts is crucial to achieve high yields and purity.

Industrial Production Methods: For large-scale production, industrial methods often rely on continuous flow chemistry to optimize the synthesis process. This approach enhances the efficiency and scalability of production while ensuring consistent quality. Specific reagents and catalytic systems are utilized to streamline each step, from initial carbonyl formation to the final methylation of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Typical reagents involved in these reactions include strong oxidizing agents like potassium permanganate or mild reducing agents like sodium borohydride. Substitution reactions may involve halogenation or alkylation under specific conditions tailored to the compound’s structural features.

Major Products Formed: The major products formed depend on the type of reaction. For instance, oxidation may yield oxygenated derivatives, while reduction can produce fully hydrogenated analogs. Substitution reactions can introduce new functional groups, altering the compound's physicochemical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, enabling the creation of novel compounds with diverse applications.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its complex structure allows it to bind selectively to certain proteins or nucleic acids, making it a useful probe in biochemical assays.

Medicine: Medicinally, the compound is explored for its potential therapeutic properties. Research focuses on its ability to modulate specific molecular pathways, potentially leading to the development of new drugs for treating diseases.

Industry: Industrially, the compound finds applications in materials science, particularly in the development of advanced materials with unique properties. Its structural versatility allows for modifications that enhance material performance.

Mechanism of Action

4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other cellular proteins, altering their activity and influencing biological pathways. The precise mechanism of action depends on the context of its application, whether in therapeutic, biochemical, or material sciences.

Comparison with Similar Compounds

Uniqueness: Compared to other similar compounds, 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine stands out due to its intricate fusion of multiple functional groups. This complexity gives it a unique reactivity profile and a broader range of applications.

List of Similar Compounds: Some similar compounds include:

  • 4-(cyclopent-3-enyl)-pyrimidine derivatives

  • Octahydropyrrolopyrrole analogs

  • Methylated pyrimidine compounds

These compounds share structural features but may differ in specific functional groups or overall architecture, influencing their reactivity and applications.

There you go! Got more compounds or topics in mind?

Properties

IUPAC Name

cyclopent-3-en-1-yl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-6-16(19-11-18-12)20-7-14-9-21(10-15(14)8-20)17(22)13-4-2-3-5-13/h2-3,6,11,13-15H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJDYVCAMJTVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.